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molecular formula C6H5ClN2O3 B019034 2-Amino-4-chloro-6-nitrophenol CAS No. 6358-08-3

2-Amino-4-chloro-6-nitrophenol

Cat. No. B019034
M. Wt: 188.57 g/mol
InChI Key: MHAFRUMLQZZSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423040B2

Procedure details

230.6 g (1 mole) of N-(5-chloro-2-hydroxy-3-nitrophenyl)acetamide prepared according to Example 1b was suspended in a mixture of 950 ml of water and 100 ml of 2-propanol under a mild nitrogen purge. 345 ml of 36% w/w hydrochloric acid was added followed by 25 ml of water. The mixture was heated to reflux in about 30° C., while vigorously stirring and refluxed for 2 hours. The mixture was cooled to 0-5° C. in about one hour and stirred for an additional hour at 0-5° C. The solid was filtered off, washed twice with 250 ml of water, and dried at 50° C. and 100 mbar under a gentle nitrogen stream till dry. Yield about 91%.
Quantity
230.6 g
Type
reactant
Reaction Step One
Name
Quantity
950 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:13]([O-:15])=[O:14])[C:5]([OH:12])=[C:6]([NH:8]C(=O)C)[CH:7]=1>O.CC(O)C>[NH2:8][C:6]1[C:5]([OH:12])=[C:4]([N+:13]([O-:15])=[O:14])[CH:3]=[C:2]([Cl:1])[CH:7]=1

Inputs

Step One
Name
Quantity
230.6 g
Type
reactant
Smiles
ClC=1C=C(C(=C(C1)NC(C)=O)O)[N+](=O)[O-]
Step Two
Name
Quantity
950 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
while vigorously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purge
ADDITION
Type
ADDITION
Details
345 ml of 36% w/w hydrochloric acid was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0-5° C. in about one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for an additional hour at 0-5° C
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed twice with 250 ml of water
CUSTOM
Type
CUSTOM
Details
dried at 50° C.
CUSTOM
Type
CUSTOM
Details
till dry

Outcomes

Product
Name
Type
Smiles
NC1=CC(=CC(=C1O)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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